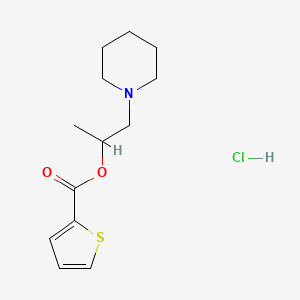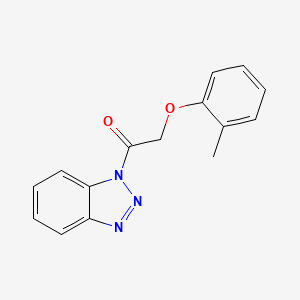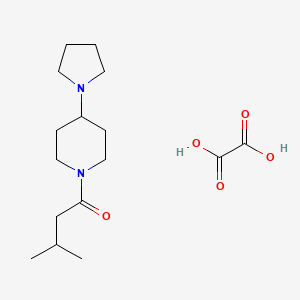![molecular formula C22H30N4O B3969108 3-Cyclobutyl-5-[1-(3-methoxyphenyl)piperidin-4-yl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B3969108.png)
3-Cyclobutyl-5-[1-(3-methoxyphenyl)piperidin-4-yl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
Descripción general
Descripción
3-Cyclobutyl-5-[1-(3-methoxyphenyl)piperidin-4-yl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclobutyl group, a methoxyphenyl-substituted piperidine, and a tetrahydropyrazolo[4,3-c]pyridine core, making it a subject of study in organic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-5-[1-(3-methoxyphenyl)piperidin-4-yl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine typically involves multiple steps, including the formation of the cyclobutyl group, the methoxyphenyl-substituted piperidine, and the tetrahydropyrazolo[4,3-c]pyridine core. Common synthetic routes may involve:
Formation of the Cyclobutyl Group: This can be achieved through cyclization reactions involving appropriate precursors under specific conditions.
Synthesis of Methoxyphenyl-Substituted Piperidine: This step may involve the reaction of 3-methoxyphenyl derivatives with piperidine under controlled conditions.
Construction of the Tetrahydropyrazolo[4,3-c]pyridine Core: This can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate ketones or aldehydes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclobutyl-5-[1-(3-methoxyphenyl)piperidin-4-yl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Cyclobutyl-5-[1-(3-methoxyphenyl)piperidin-4-yl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for specific receptors.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Cyclobutyl-5-[1-(3-methoxyphenyl)piperidin-4-yl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
3-Cyclobutyl-5-[1-(3-methoxyphenyl)piperidin-4-yl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine: Unique due to its specific structural features.
Other Pyrazolopyridine Derivatives: Similar core structure but different substituents, leading to varied properties and applications.
Methoxyphenyl-Substituted Piperidines: Similar substituent but different core structure, affecting their reactivity and biological activity.
Uniqueness
The uniqueness of this compound lies in its combination of structural elements, which confer specific chemical and biological properties not found in other compounds. This makes it a valuable subject of study in various scientific disciplines.
Propiedades
IUPAC Name |
3-cyclobutyl-5-[1-(3-methoxyphenyl)piperidin-4-yl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O/c1-27-19-7-3-6-18(14-19)25-11-8-17(9-12-25)26-13-10-21-20(15-26)22(24-23-21)16-4-2-5-16/h3,6-7,14,16-17H,2,4-5,8-13,15H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMCSWNTDUWUMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCC(CC2)N3CCC4=C(C3)C(=NN4)C5CCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]-(4-phenylphenyl)methanone;oxalic acid](/img/structure/B3969029.png)
![1-(2-fluorophenyl)-4-[1-(2-furoyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3969048.png)
![[4-(Azepan-1-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone;oxalic acid](/img/structure/B3969052.png)



![4-[1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-yl]morpholine;oxalic acid](/img/structure/B3969095.png)
![1-[1-[(3-Nitrophenyl)methyl]piperidin-4-yl]azepane;oxalic acid](/img/structure/B3969112.png)
![(4E)-5-(3,4-dimethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B3969113.png)
![1-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl]azepane oxalate](/img/structure/B3969119.png)
![1-[1-(Benzenesulfonyl)piperidin-4-yl]-4-methylpiperazine;oxalic acid](/img/structure/B3969125.png)
![1'-[(4-methoxyphenyl)sulfonyl]-1,4'-bipiperidine oxalate](/img/structure/B3969133.png)
![methyl 2-[[(E)-3-(2-chlorophenyl)-2-phenylprop-2-enoyl]amino]benzoate](/img/structure/B3969141.png)
